molecular formula C18H14ClN3O2 B2586850 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide CAS No. 1207024-17-6

2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide

Cat. No.: B2586850
CAS No.: 1207024-17-6
M. Wt: 339.78
InChI Key: BMZYYOIDSGUZAX-UHFFFAOYSA-N
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Description

2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide is a synthetic benzamide derivative of interest in medicinal chemistry and drug discovery research. This compound features a benzamide core substituted with a chloro group and linked via an amide bond to an aromatic ether, incorporating a 6-methylpyridazine moiety. The pyridazine ring is a privileged scaffold in medicinal chemistry, known for its ability to contribute to key hydrogen bonding interactions with biological targets . While specific biological data for this exact molecule may be limited, structural analogues containing the pyridazin-3-yloxy and benzamide groups have demonstrated significant research utility. Such compounds are frequently explored as key intermediates in the synthesis of potential therapeutic agents and as tool compounds for probing biological systems . Related chemical structures have been investigated for their interactions with various enzyme systems and receptors, making this class of compounds valuable for constructing structure-activity relationship (SAR) models and for hit-to-lead optimization campaigns . Researchers may find this chemical useful in developing novel ligands for protein targets of interest. Applications This product is intended for research applications as a chemical reference standard and a building block for the synthesis of more complex molecules. It is suited for use in method development, analytical testing, and as a starting material in pharmaceutical R&D. Important Note This product is for Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

2-chloro-N-[3-(6-methylpyridazin-3-yl)oxyphenyl]benzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H14ClN3O2/c1-12-9-10-17(22-21-12)24-14-6-4-5-13(11-14)20-18(23)15-7-2-3-8-16(15)19/h2-11H,1H3,(H,20,23)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BMZYYOIDSGUZAX-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(C=C1)OC2=CC=CC(=C2)NC(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H14ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide typically involves multi-step organic reactions. One common method includes the reaction of 2-chlorobenzoyl chloride with 3-((6-methylpyridazin-3-yl)oxy)aniline under basic conditions to form the desired benzamide derivative . The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems for reagent addition and product isolation can further streamline the process .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols .

Scientific Research Applications

2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its therapeutic potential in treating various diseases, including cancer and inflammatory conditions.

    Industry: Utilized in the development of agrochemicals and pharmaceuticals

Mechanism of Action

The mechanism of action of 2-chloro-N-(3-((6-methylpyridazin-3-yl)oxy)phenyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. These interactions can lead to various biological effects, including anti-inflammatory, anticancer, or antimicrobial activities .

Comparison with Similar Compounds

Key Observations:

Fluorinated Sidechains : Compounds like and leverage fluorine atoms to improve lipophilicity and bioavailability, a feature absent in the target molecule .

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